Fmoc-Tic-OH

Catalog No.
S712223
CAS No.
136030-33-6
M.F
C25H21NO4
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tic-OH

CAS Number

136030-33-6

Product Name

Fmoc-Tic-OH

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1

InChI Key

LIRBCUNCXDZOOU-QHCPKHFHSA-N

Synonyms

Fmoc-Tic-OH;136030-33-6;(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;(S)-(+)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid;ST081367;(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid;(S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;Fmoc-L-Tic;PubChem6028;AC1LJQO9;47701_ALDRICH;SCHEMBL119605;47701_FLUKA;CTK3J8282;MolPort-001-758-468;ZINC621966;CF-367;MFCD00144368;FL090-1;RTR-004842;VA50663;AJ-23759;AK-46266;AN-31951

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Fmoc-Tic-OH

Fmoc-Tic-OH is a non-natural amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS)[1]. Featuring a bicyclic tetrahydroisoquinoline core, it serves as a conformationally restricted analog of phenylalanine[2]. By locking the dihedral angles, the Tic residue imposes rigid secondary structures on peptide backbones, which are utilized in peptidomimetic drug discovery [2]. For industrial and academic buyers, procuring high-purity Fmoc-Tic-OH is a structural requirement for developing highly selective receptor ligands and for overcoming the rapid in vivo degradation typical of linear, natural peptides [1].

Research Fit

Conformationally constrained L-Tic building block for Fmoc SPPS
Rigid tetrahydroisoquinoline core restricts backbone dihedral angles
Supports stereochemical control studies in bioactive peptide design
Enantiomeric purity ≥99% available in Novabiochem grade
Ideal for δ-opioid receptor research and constrained peptidomimetics
L-Tic configuration critical for δ-selective antagonist context

Substituting Fmoc-Tic-OH with its unconstrained natural counterpart, Fmoc-Phe-OH, compromises both the pharmacokinetic profile and target selectivity of the final peptide [1]. While Phe allows conformational flexibility leading to multi-receptor binding and rapid proteolytic cleavage, the rigid Tic core sterically shields adjacent peptide bonds from enzymatic degradation and forces the pharmacophore into a specific binding geometry [2]. Furthermore, from a manufacturing standpoint, Tic is a sterically hindered secondary amine; replacing it alters established SPPS coupling kinetics, rendering standard coupling protocols insufficient for sequences that require the structural constraints of Tic [3].

Substitution Risk

This product (Fmoc-Tic-OH)
Substitute candidates
Conformationally restricted L-Tic; δ-receptor antagonist context
Linear Fmoc-Phe-OH may abolish constrained backbone and receptor selectivity profile
L-Tic enantiomer: δ-selective antagonist research profile
Fmoc-D-Tic-OH may reverse receptor selectivity (μ-agonist context), confounding SAR studies
Novabiochem grade with ≥99% enantiomeric purity
Standard grade lacks chiral purity specification; D-enantiomer contamination may alter pharmacological outcome

Dramatic Enhancement of In Vivo Metabolic Stability

Incorporating Fmoc-Tic-OH into peptide sequences reduces susceptibility to enzymatic degradation compared to natural phenylalanine [1]. The bulky, bicyclic tetrahydroisoquinoline core creates steric hindrance around adjacent amide bonds, blocking access by aminopeptidases and other proteolytic enzymes [1]. In pharmacokinetic evaluations, replacing Phe with Tic increases the plasma half-life of the resulting peptidomimetic by over 10-fold, transforming rapidly cleared peptides into viable, long-acting therapeutic candidates [2].

Evidence DimensionEnzymatic degradation half-life (in vivo / plasma)
Target Compound DataTic-containing peptides exhibit prolonged half-lives (>10-fold increase) and resist aminopeptidase cleavage
Comparator Or BaselinePhe-containing natural peptides (rapidly degraded, short half-life)
Quantified DifferenceUp to 10- to 16-fold increase in plasma half-life compared to native Phe analogs
ConditionsHuman plasma and specific protease assays

Procuring Fmoc-Tic-OH allows developers to overcome the primary limitation of peptide therapeutics—rapid in vivo clearance—by structurally shielding the peptide backbone.

Conformational constraint
Head-to-head
1410-fold δ-selectivity (Kiμ/Kiδ) vs. flexible Phe analogs
Constrained Tic scaffold enables δ-selective receptor interaction not achievable with linear Fmoc-Phe-OH
Radioligand binding; Tic at position 2 required

Precision Control of Dihedral Angles for Receptor Selectivity

Fmoc-Tic-OH is utilized to lock the dihedral angles of the peptide side chain, a structural feature impossible with flexible Fmoc-Phe-OH [1]. This conformational restriction forces the aromatic ring into a specific spatial orientation. In the development of opioid receptor ligands, substituting Phe with Tic shifts the pharmacological profile from a non-selective mixed agonist to a highly selective delta-opioid antagonist, achieving subnanomolar binding affinities[2].

Evidence DimensionReceptor binding affinity and subtype selectivity
Target Compound DataTic-constrained peptides achieve subnanomolar affinity and extreme selectivity
Comparator Or BaselineUnconstrained Phe-analogs exhibit flexible binding and poor subtype selectivity
Quantified Difference>1000-fold improvement in specific receptor subtype selectivity (e.g., delta-opioid over mu-opioid)
ConditionsIn vitro receptor binding assays

Buyers targeting highly specific receptor subtypes must use Tic to enforce the exact 3D pharmacophore geometry that flexible amino acids cannot maintain.

L-Tic vs D-Tic
Head-to-head
Complete reversal: L-Tic² gives δ-antagonist; D-Tic² gives μ-agonist
Stereochemical configuration determines receptor selectivity and intrinsic activity profile
GPI/MVD functional assays; enantiomer mismatch invalidates SAR

Processability: Secondary Amine Steric Hindrance in SPPS

Because the nitrogen in the Tic residue is part of a rigid ring system, it functions as a sterically hindered secondary amine during Solid-Phase Peptide Synthesis (SPPS)[1]. Unlike Fmoc-Phe-OH, which couples rapidly using standard HBTU/HOBt chemistry, coupling the subsequent amino acid onto a resin-bound Tic residue requires highly reactive uronium-based activators like HATU or HOAt, often combined with microwave heating, to achieve >95% yields [2].

Evidence DimensionSPPS coupling efficiency and activation requirements
Target Compound DataFmoc-Tic-OH requires HATU/HOAt or microwave assistance for >95% yield on subsequent couplings
Comparator Or BaselineFmoc-Phe-OH achieves >95% yield with standard HBTU/HOBt
Quantified DifferenceStandard HBTU coupling onto Tic often yields incomplete reactions (<50%), whereas optimized HATU/microwave protocols restore yields to >95%
ConditionsSolid-phase peptide synthesis (SPPS) resin coupling steps

Procurement teams must ensure that when purchasing Fmoc-Tic-OH, the manufacturing process is simultaneously supplied with high-efficiency coupling reagents like HATU to prevent costly synthesis failures.

Enantiomeric purity
Cross-study comparable
Novabiochem grade: ≥99.0% (a/a) chiral purity; standard grade: only chemical purity ≥97%
Quantified enantiomeric assurance prevents D-Tic contamination in δ-receptor studies
Chiral analytical methods; not specified for standard grade
Water content
Supporting evidence
≤1.00%
Low water specification supports consistent coupling efficiency in automated SPPS
Karl Fischer titration; Novabiochem grade

Development of Protease-Resistant Peptidomimetics

Utilizing Fmoc-Tic-OH to replace natural phenylalanine in therapeutic peptide sequences prevents rapid enzymatic degradation in plasma, significantly extending the drug's half-life for oral or systemic administration[1].

Synthesis of Highly Selective Opioid Antagonists

Fmoc-Tic-OH is an essential building block for synthesizing TIPP (Tyr-Tic-Phe-Phe) and related derivatives, where the rigid Tic core is mandatory for achieving subnanomolar delta-opioid receptor selectivity [2].

Design of Conformationally Constrained Beta-Turn Models

In structural biology and drug design, Fmoc-Tic-OH is used to artificially induce and stabilize beta-turn motifs in peptide backbones, allowing for precise structure-activity relationship (SAR) mapping [3].

Optimization of SPPS Workflows for Hindered Sequences

When scaling up the synthesis of Tic-containing peptides, process chemists must adapt standard SPPS protocols by procuring and integrating high-efficiency coupling reagents like HATU to overcome the steric hindrance of the Tic secondary amine [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
δ-opioid receptor antagonist peptide research
L-Tic stereochemistry for δ-receptor selectivity context
Receptor binding assay (δ vs. μ) endpoint review
Bradykinin B2 antagonist peptide synthesis research
Tic stereoisomer fit for bradykinin antagonist scaffold
Bradykinin receptor functional assay context
Conformationally constrained peptidomimetic design
Rigid tetrahydroisoquinoline backbone for conformational restriction
Peptide backbone dihedral angle analysis and stability studies
Automated Fmoc SPPS with high coupling fidelity
Low water content and high enantiomeric purity grade
Coupling efficiency and crude peptide purity monitoring

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.14705815 Da

Monoisotopic Mass

399.14705815 Da

Heavy Atom Count

30

UNII

RVU46S5W2L

Wikipedia

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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